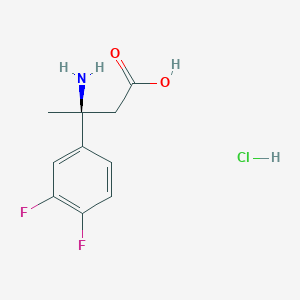
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO2 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride, a compound with the molecular formula and CAS Number 270063-53-1, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 251.66 g/mol
- Purity : Minimum 98%
- Storage Conditions : Recommended at room temperature in an inert atmosphere
1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Research indicates that this compound serves as an inhibitor of the DPP-IV enzyme. DPP-IV inhibitors are primarily utilized in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The compound's efficacy in inhibiting DPP-IV was demonstrated in vitro, showcasing a significant reduction in enzyme activity compared to controls .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, IC50 values ranging from 7 to 20 µM were observed against breast and prostate cancer cell lines, indicating potent cytotoxic effects .
3. Antibacterial Properties
Preliminary studies suggest that the compound exhibits antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, showcasing its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As a DPP-IV inhibitor, it affects glucose metabolism and insulin signaling pathways.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies and Research Findings
- DPP-IV Inhibition Study :
- Anticancer Efficacy :
Properties
IUPAC Name |
(3S)-3-amino-3-(3,4-difluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-10(13,5-9(14)15)6-2-3-7(11)8(12)4-6;/h2-4H,5,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOAJRLSYRPAG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















